molecular formula C26H39NO10 B1668349 Pentoxyverine citrate CAS No. 23142-01-0

Pentoxyverine citrate

Cat. No. B1668349
CAS RN: 23142-01-0
M. Wt: 525.6 g/mol
InChI Key: AKJDEXBCRLOVTH-UHFFFAOYSA-N
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Description

Pentoxyverine citrate, also referred to as carbetapentane, is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties . It is used to suppress a cough in the common cold, flu, bronchitis, and sinusitis . It is an active ingredient in over-the-counter cough suppressants .


Molecular Structure Analysis

The molecular formula of Pentoxyverine citrate is C20H31NO3.C6H8O7 . Its average mass is 525.589 Da and its monoisotopic mass is 525.257385 Da .


Physical And Chemical Properties Analysis

Pentoxyverine citrate is an oily matter . Its boiling point is 165-170 °C . It is soluble in dichloromethane and slightly soluble in methanol . The refractive index is 1.4990-1.5010 .

Scientific Research Applications

Cough Suppression in Respiratory Conditions

Carbetapentane citrate is primarily used as a non-opioid centrally-acting antitussive drug . It is effective in treating cough associated with common colds, flu, bronchitis, and sinusitis . Its antitussive action is similar to that of atropine, as it acts at the level of the peripheral parasympathetic nerve endings .

Analytical Chemistry and Quality Control

In the field of analytical chemistry, Carbetapentane citrate’s analytical profile is crucial. Various analytical methods have been developed for its determination, which are important for quality control in pharmaceutical preparations .

Antimuscarinic and Local Anesthetic Properties

Research has shown that Carbetapentane citrate possesses antimuscarinic and local anesthetic properties . These properties are being explored for potential applications in medical procedures that require local anesthesia .

Anticonvulsant Applications

Carbetapentane citrate has been identified to have anticonvulsant properties . This opens up possibilities for its use in the treatment of certain types of epilepsy or seizure disorders .

Sigma-1 Receptor Agonism

The compound acts on sigma-1 receptors, which are involved in the regulation of several biological processes. This action is being studied for its potential therapeutic applications in neurodegenerative diseases .

Interaction with Opioid Receptors

Carbetapentane citrate interacts with kappa and mu-opioid receptors. This interaction is significant for understanding its effects on the central nervous system and could lead to new treatments for pain management .

Over-the-Counter Medication Combinations

Pentoxyverine citrate is commonly found in over-the-counter cough suppressants, often in combination with other compounds like guaifenesin and H1-receptor antagonists. The synergistic effects of these combinations are beneficial in treating symptoms of respiratory tract infections .

Pharmacokinetic Studies

The pharmacokinetic profile of Carbetapentane citrate, including its maximum plasma concentration and half-life, is essential for determining the appropriate dosing and administration in clinical settings .

Mechanism of Action

Target of Action

Carbetapentane citrate, also known as Pentoxyverine citrate, is a non-opioid central acting antitussive . It primarily acts on sigma-1 receptors , as well as kappa and mu-opioid receptors . These receptors are expressed in the central nervous system and play a crucial role in cough suppression .

Mode of Action

It is thought to be mediated via sigma-1 receptors expressed in the central nervous system . Pentoxyverine acts as an agonist at sigma receptors . This means it binds to these receptors and activates them, which leads to a decrease in the cough reflex .

Biochemical Pathways

Activation of these receptors can inhibit the transmission of cough signals within the central nervous system, thereby suppressing the cough reflex .

Pharmacokinetics

Pentoxyverine is quickly absorbed from the gut and reaches its maximum plasma concentration (Cmax) after about two hours . If applied rectally, Cmax is reached after four hours . The elimination half-life is 2.3 hours for oral administration and 3-3.5 hours for rectal administration . This information indicates that Pentoxyverine is rapidly absorbed and eliminated, which may influence its dosing regimen.

Result of Action

The primary result of Pentoxyverine’s action is the suppression of cough, which is achieved by inhibiting the cough reflex in the central nervous system . This makes it a useful treatment for cough associated with conditions such as the common cold, flu, bronchitis, and sinusitis .

Action Environment

The action, efficacy, and stability of Pentoxyverine can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Pentoxyverine is often used in combination with other over-the-counter cough suppressants, such as guaifenesin and H1-receptor antagonists . These combinations can enhance the overall antitussive effect . .

Safety and Hazards

Pentoxyverine citrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJDEXBCRLOVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177717
Record name Carbetapentane citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>78.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Carbetapentane citrate

CAS RN

23142-01-0
Record name Carbetapentane citrate
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Record name Carbetapentane citrate [NF]
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Record name Carbetapentane citrate
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Record name Carbetapentane citrate
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Record name Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
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Record name PENTOXYVERINE CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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